GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. GS-626510 has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .
GS-626510 was developed by Gilead Sciences and has been the subject of various studies exploring its efficacy and mechanisms of action against different cancer types . The compound is classified under bromodomain inhibitors, which are a class of small molecules designed to interfere with the function of bromodomain-containing proteins involved in transcriptional regulation.
The synthesis of GS-626510 involves multiple steps that begin with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions such as nitration, reduction, and cyclization. The final product is obtained by coupling this core structure with various substituents under specific reaction conditions.
The molecular formula for GS-626510 is . Its structure can be represented using various chemical notation systems including InChI and SMILES:
The compound features complex ring structures typical of small molecule inhibitors targeting protein-protein interactions.
GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
GS-626510 functions by inhibiting the binding of bromodomain-containing proteins to acetylated lysine residues on histones. This inhibition disrupts the transcriptional activation mediated by these proteins, particularly affecting genes involved in cell proliferation and survival.
In preclinical models, GS-626510 has demonstrated significant inhibition of tumor growth. For instance, treatment at a dosage of 10 mg/kg twice daily for 13 days resulted in a marked decrease in growth rates for certain tumors . Additionally, it has been observed to down-regulate c-Myc protein levels, which is critical in many cancers .
Relevant analyses often include melting point determination and spectral analysis (NMR, IR) to confirm structure and purity.
GS-626510 has significant potential in scientific research focused on cancer therapeutics. Its applications include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4